N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide
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Description
N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies. This compound is commonly referred to as FMA-1 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Scientific Research Applications
Antifungal Effects
Research on heterocyclic compounds, including those structurally similar to N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide, has demonstrated significant antifungal activity. A study highlighted the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, showing effectiveness against various fungi species, comparable and sometimes superior to ketoconazole (Kaplancıklı et al., 2013).
Anticonvulsant Activities
A different study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including structures related to the chemical , showed outstanding anticonvulsant activity in mice. This research broadened the understanding of structure-activity relationships for anticonvulsants (Kohn et al., 1993).
Anticancer and Antiangiogenic Activity
Novel 3-arylaminobenzofuran derivatives, structurally analogous to the compound in focus, were synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds showed significant potency against cancer cells in culture and in vivo, presenting a promising avenue for the development of new cancer therapies (Romagnoli et al., 2015).
Inhibitory Activity on Human Pancreatic Cancer Cells
Another study synthesized 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives, showing significant growth inhibitory activity on human pancreatic cancer cells, along with leukotriene B(4) inhibitory activity. This indicates potential applications in treating pancreatic cancer and in inflammation-related therapies (Kuramoto et al., 2008).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10(18)17(9-12-4-3-7-20-12)15-16-13-8-11(19-2)5-6-14(13)21-15/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASUGIESPMDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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